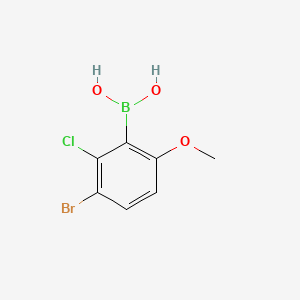

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

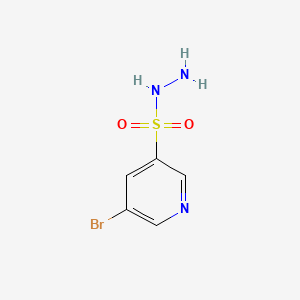

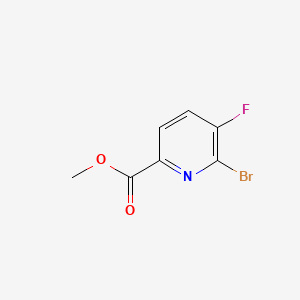

“(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid” is a boronic acid compound with the molecular formula C7H7BBrClO3 . It has a molecular weight of 265.30 g/mol . The IUPAC name for this compound is (3-bromo-2-chloro-6-methoxyphenyl)boronic acid .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid” includes a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted with bromo, chloro, and methoxy groups .

Physical And Chemical Properties Analysis

“(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 2. The topological polar surface area is 49.7 Ų .

科学的研究の応用

Formation and Characterization of Tetraarylpentaborates

Tetraarylpentaborates are formed from the reaction of arylboronic acids, such as (4-methoxyphenyl)boronic acid, with aryloxorhodium complexes. These compounds have been characterized and studied for their chemical properties, indicating the relevance of boronic acids in the formation of complex cationic rhodium complexes (Nishihara et al., 2002).

Development of Macrocyclic Compounds

Boronic esters, derived from arylboronic acids, are used in macrocyclic chemistry. New perspectives in this field involve the development of tetrameric macrocyclic compounds, providing insights into bond lengths, angles, and intermolecular interactions within these compounds (Fárfan et al., 1999).

Fluorescence Quenching Studies

Studies involving boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been conducted to understand fluorescence quenching in different solvents. The variations in fluorescence quenching provide insights into the solute's conformational changes in various environments (Geethanjali et al., 2015).

DNA Binding Studies

Compounds like 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid have been synthesized using boronic acids, and their interactions with DNA have been studied. These studies provide valuable information on the binding constants and molecular modeling of such compounds, highlighting the role of boronic acids in medicinal chemistry (Milanese et al., 2011).

Safety and Hazards

The safety information for “(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have shown various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that there is potential for future research and development involving “(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid”.

作用機序

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The resulting organometallic species can then undergo a coupling reaction with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could influence pathways involving the synthesis of complex organic molecules .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with biological molecules .

Result of Action

The primary result of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic molecules, potentially influencing various molecular and cellular processes .

Action Environment

The action of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Additionally, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .

特性

IUPAC Name |

(3-bromo-2-chloro-6-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIFWSMTZIXOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)Br)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659382 |

Source

|

| Record name | (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid | |

CAS RN |

1309981-00-7 |

Source

|

| Record name | (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)